Cas no 1803767-26-1 (2,6-Diiodo-4-methylpyridine)

2,6-Diiodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Diiodo-4-methylpyridine
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- Inchi: 1S/C6H5I2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
- InChI Key: XKDNKOUCDWKCNR-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C=C(N=1)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 87.1
- Topological Polar Surface Area: 12.9
- XLogP3: 2.6
2,6-Diiodo-4-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006889-500mg |
2,6-Diiodo-4-methylpyridine |
1803767-26-1 | 95% | 500mg |
$1,836.65 | 2022-04-02 | |
Alichem | A029006889-250mg |
2,6-Diiodo-4-methylpyridine |
1803767-26-1 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
Alichem | A029006889-1g |
2,6-Diiodo-4-methylpyridine |
1803767-26-1 | 95% | 1g |
$2,923.95 | 2022-04-02 |
2,6-Diiodo-4-methylpyridine Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on 2,6-Diiodo-4-methylpyridine
Introduction to 2,6-Diiodo-4-methylpyridine (CAS No. 1803767-26-1)
2,6-Diiodo-4-methylpyridine, with the CAS number 1803767-26-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a pyridine ring substituted with two iodine atoms at the 2 and 6 positions and a methyl group at the 4 position. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The synthesis of 2,6-Diiodo-4-methylpyridine typically involves multi-step reactions, often starting from simpler pyridine derivatives. One common approach is the iodination of 4-methylpyridine using iodine or other iodinating agents. The reaction conditions and choice of reagents can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using catalytic systems that minimize waste and energy consumption.
In the realm of medicinal chemistry, 2,6-Diiodo-4-methylpyridine has shown promise as a building block for the development of novel pharmaceuticals. Its iodine substituents can be readily replaced with other functional groups through various coupling reactions, making it an excellent starting material for the synthesis of bioactive molecules. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific cellular pathways involved in tumor growth and metastasis.
One notable application of 2,6-Diiodo-4-methylpyridine is in the field of materials science, particularly in the development of organic semiconductors and photovoltaic materials. The iodine substituents can be replaced with electron-withdrawing groups to tune the electronic properties of the resulting materials. This tunability makes it a valuable precursor for designing materials with tailored optoelectronic properties. Recent research has focused on using this compound to create more efficient and stable organic solar cells, which could have significant implications for renewable energy technologies.
The physical and chemical properties of 2,6-Diiodo-4-methylpyridine have been extensively studied to understand its behavior in different environments. It is generally a solid at room temperature and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and boiling point are important parameters for its handling and storage. Additionally, its stability under various conditions, such as exposure to light, heat, and moisture, has been evaluated to ensure its reliability as a reagent in laboratory settings.
Safety considerations are also crucial when working with 2,6-Diiodo-4-methylpyridine. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to minimize potential risks. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles, working in well-ventilated areas or fume hoods, and disposing of waste materials according to local regulations.
In conclusion, 2,6-Diiodo-4-methylpyridine (CAS No. 1803767-26-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and versatile reactivity make it an indispensable tool for researchers aiming to develop new compounds and materials with advanced properties. As research continues to advance in these fields, the importance of this compound is likely to grow further.
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